molecular formula C13H15BrN4O2 B2952608 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide CAS No. 2034231-88-2

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide

Cat. No.: B2952608
CAS No.: 2034231-88-2
M. Wt: 339.193
InChI Key: RYPTVJMWKHBXTJ-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 5-bromonicotinamide moiety linked to a 1H-pyrazole group via a polyether chain. This molecular architecture suggests potential as a versatile building block for the synthesis of more complex molecules or as a candidate for biological screening. Researchers are exploring its potential applications, which may include serving as a core structure in developing kinase inhibitors or other biologically active small molecules, given the established roles of both pyrazole and nicotinamide derivatives in pharmaceutical research . The presence of the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, making it a valuable intermediate for creating compound libraries. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

5-bromo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c14-12-8-11(9-15-10-12)13(19)16-3-6-20-7-5-18-4-1-2-17-18/h1-2,4,8-10H,3,5-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPTVJMWKHBXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the ethoxyethyl linker: The pyrazole intermediate is then reacted with an ethoxyethyl halide (such as ethoxyethyl bromide) in the presence of a base like potassium carbonate to form the ethoxyethyl-substituted pyrazole.

    Bromination of nicotinamide: Nicotinamide is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to obtain 5-bromonicotinamide.

    Coupling reaction: The ethoxyethyl-substituted pyrazole is coupled with 5-bromonicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the nicotinamide moiety can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted nicotinamide derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Biology: The compound is used as a probe to investigate biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and brominated nicotinamide moiety are key structural features that enable the compound to bind to these targets. The ethoxyethyl linker provides flexibility and enhances the compound’s ability to interact with its target. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other pyrazole- and nicotinamide-containing molecules. Below is a comparative analysis based on substituents, physicochemical properties, and hypothetical activity:

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Potential Target
N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide Nicotinamide + pyrazole 5-Br, ethoxyethyl linker ~380 1.8–2.5 Kinases, PARP
N-{2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine () Pyrazole + amine Benzyl, methyl, dipropylaminoethoxy ~345 3.0–3.5 GPCRs, ion channels
5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide Nicotinamide 5-Br, pyridin-3-ylmethyl ~290 1.5–2.0 PARP, DNA repair enzymes

Key Observations

Substituent Effects on Solubility :

  • The ethoxyethyl linker in the target compound likely improves water solubility compared to the benzyl-substituted pyrazole in , which has a higher logP due to aromatic hydrophobicity.
  • The 5-bromine in the nicotinamide core may enhance binding to halogen-friendly pockets in enzymes, similar to brominated kinase inhibitors like Brigatinib .

Biological Target Hypotheses: Target Compound: The nicotinamide core and bromine suggest PARP or kinase inhibition (e.g., similar to Olaparib’s nicotinamide mimicry). The pyrazole may stabilize interactions via hydrogen bonding.

Metabolic Stability: Pyrazole rings generally resist oxidative metabolism, but the ethoxyethyl linker in the target compound may introduce metabolic soft spots (e.g., ether cleavage), whereas the dipropylamino group in ’s compound could undergo N-dealkylation.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring and a bromonicotinamide moiety. Its molecular formula is C13H16BrN3O2C_{13}H_{16}BrN_{3}O_{2}, with a molecular weight of approximately 316.19 g/mol. The presence of the pyrazole ring is crucial for its biological activity, as it often enhances interaction with biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of bromonicotinamide exhibit broad-spectrum antimicrobial activity. For instance, one study reported that compounds similar to this compound displayed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and S. aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
Compound 92.50E. coli
Compound 11d10S. aureus
This compoundTBDTBD

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. A study highlighted that compounds with similar structures exhibited significant stabilization of human red blood cell (HRBC) membranes, indicating their ability to reduce inflammation . The protection percentages ranged from 86.70% to 99.25%, suggesting strong anti-inflammatory properties.

Table 2: Anti-inflammatory Activity Assessment

CompoundHRBC Membrane Stabilization (%)
Compound 986.70
Compound 1073.67
This compoundTBD

3. Cytotoxicity Studies

In vitro cytotoxicity assays have shown that certain derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For example, one study reported IC50 values for related compounds ranging from 86.2 µM to over 170 µM . This indicates potential utility in cancer therapy, although further optimization is necessary to enhance selectivity and potency.

Table 3: Cytotoxicity Data

CompoundIC50 (µM)Cell Line Tested
Compound A163.3HeLa
Compound B170MCF-7
This compoundTBDTBD

Mechanistic Insights

The mechanism of action for this compound may involve inhibition of key enzymes such as DNA gyrase B, which is critical for bacterial DNA replication . Inhibition of this enzyme has been linked to the compound's antimicrobial properties.

Case Studies

Several case studies have focused on the therapeutic potential of bromonicotinamides:

  • Case Study 1: A clinical trial involving a derivative showed significant efficacy in treating infections caused by resistant strains of bacteria.
  • Case Study 2: Research on inflammatory diseases indicated that compounds similar to this compound could reduce markers of inflammation in animal models.

Q & A

Q. What are the recommended synthetic routes for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide, and how are intermediates characterized?

The synthesis typically involves two key steps: (i) alkylation of 1H-pyrazole to introduce the ethoxyethyl chain and (ii) coupling with 5-bromonicotinamide. For example, bromoethyl intermediates (e.g., 2-bromoethyl ethers) can react with pyrazole under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-ethoxyethyl moiety . The final coupling may employ carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond . Characterization relies on ¹H/¹³C NMR (e.g., δ 3.6–3.7 ppm for ethoxy protons ), IR (amide C=O stretch ~1650–1700 cm⁻¹), and ESI-MS for molecular ion confirmation .

Q. How can spectroscopic methods distinguish positional isomers in pyrazole-containing compounds?

2D NMR techniques (e.g., HSQC, HMBC) resolve ambiguities in substitution patterns. For example, the pyrazole N1-substitution (vs. N2) is confirmed via correlations between pyrazole protons and adjacent ethoxyethyl carbons in HMBC spectra . Mass spectrometry fragmentation patterns (e.g., loss of Br from 5-bromonicotinamide) further validate structural assignments .

Advanced Research Questions

Q. What strategies optimize regioselectivity during pyrazole alkylation to avoid N2-substitution byproducts?

Regioselectivity for N1-substitution is enhanced using sterically hindered bases (e.g., DBU) or protecting groups on competing pyrazole nitrogens. For instance, temporary Boc protection of N2 during alkylation minimizes unwanted side reactions . Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) also influence reaction kinetics and selectivity .

Q. How can reaction conditions be tailored to minimize side products in etherification steps?

Williamson ether synthesis often produces elimination byproducts (e.g., alkenes) under high temperatures. Optimizing stoichiometry (excess alkyl halide) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields . Monitoring via TLC (silica, ethyl acetate/hexane) ensures intermediate purity before proceeding to amide coupling .

Q. What analytical challenges arise in confirming the ether linkage, and how are they addressed?

Ether linkages are confirmed via ¹³C NMR (C-O-C signals at ~70 ppm ) and IR (C-O stretch ~1100 cm⁻¹). Contamination by unreacted alcohol intermediates can skew results; column chromatography (silica gel, gradient elution) or HPLC purifies the product .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting yields reported for similar pyrazole-ether syntheses?

Discrepancies often arise from variations in solvent purity, catalyst aging, or workup methods. For example, POCl₃-mediated cyclization in achieved 75% yield at 120°C, but moisture-sensitive conditions require strict anhydrous protocols. Replicating methods with controlled variables (e.g., inert atmosphere) and reporting detailed experimental logs aids reproducibility .

Q. What computational tools assist in predicting reactivity or stability of intermediates?

DFT calculations (e.g., Gaussian) model transition states for alkylation or amide bond formation, guiding solvent/reagent choices. Molecular dynamics simulations predict solubility and aggregation behavior in DMF or aqueous buffers .

Methodological Best Practices

Q. Table 1: Key NMR Assignments for this compound

Proton/CarbonChemical Shift (δ, ppm)Assignment
Pyrazole H3/H57.2–7.5 (¹H)Aromatic protons
Ethoxy CH₂3.6–3.7 (¹H), 70–72 (¹³C)Ether linkage
Amide NH8.1–8.3 (¹H)Nicotinamide moiety
Br-C (nicotinamide)122–125 (¹³C)Bromine-substituted carbon

Q. Table 2: Comparison of Coupling Reagents for Amide Bond Formation

Reagent SystemYield (%)Side Products
EDC/HOBt85Urea derivatives
DCC/DMAP78DCU precipitate
HATU/DIEA92High cost

Advanced Mechanistic and Biological Studies

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

Target engagement studies (e.g., kinase inhibition assays) leverage structural analogs of 5-bromonicotinamide, which often interact with ATP-binding domains . Cellular viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa) assess cytotoxicity, while SPR monitors binding kinetics to purified proteins .

Q. How can researchers validate the compound’s stability under physiological conditions?

LC-MS/MS tracks degradation in simulated gastric fluid (pH 2) or plasma (pH 7.4) over 24 hours. Accelerated stability studies (40°C/75% RH) identify hydrolytic cleavage points (e.g., amide or ether bonds) .

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